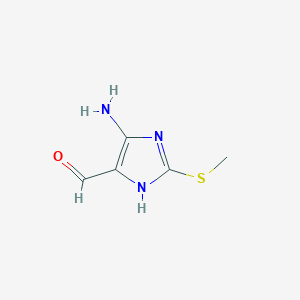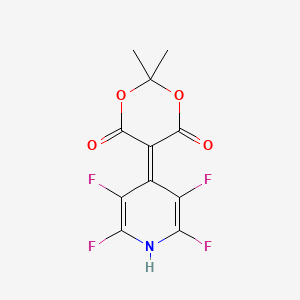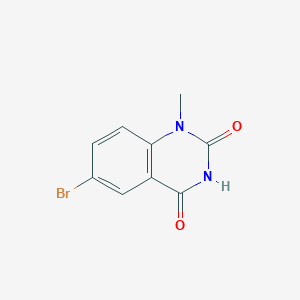![molecular formula C5HBr2N3O B12815077 4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine](/img/structure/B12815077.png)
4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a pyridine ring fused with an oxadiazole ring, and two bromine atoms at the 4 and 7 positions. The presence of these bromine atoms makes it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine typically involves the bromination of [1,2,5]oxadiazolo[3,4-c]pyridine. One common method is the bromination using bromine in the presence of iron. this method can be challenging due to the instability of the [1,2,5]oxadiazolo[3,4-c]pyridine core . Another approach involves the use of bromine in hydrobromic acid as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound is known for its reactivity towards nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions, to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols.
Cross-Coupling Reactions: Palladium or copper catalysts are often used in these reactions, with conditions varying depending on the specific reaction and desired product.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of this compound, where the bromine atoms are replaced by the nucleophiles.
Cross-Coupling Reactions: The major products are the coupled compounds, which can include various functional groups depending on the reactants used.
Scientific Research Applications
4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs) due to its electron-deficient nature.
Material Science: The compound is utilized in the development of organic materials with fluorescence properties.
Medicinal Chemistry: Its derivatives are explored for potential biological activities and as building blocks for biologically interesting molecules.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine primarily involves its reactivity towards nucleophiles. The electron-deficient nature of the oxadiazole ring makes it susceptible to nucleophilic attack, leading to the substitution of bromine atoms. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine: Contains a selenadiazole ring, offering different electronic properties.
Uniqueness
4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine is unique due to its oxadiazole ring, which imparts distinct electronic properties compared to its thiadiazole and selenadiazole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and material science .
Properties
Molecular Formula |
C5HBr2N3O |
|---|---|
Molecular Weight |
278.89 g/mol |
IUPAC Name |
4,7-dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C5HBr2N3O/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H |
InChI Key |
HOMVYJSYOSIXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B12815039.png)



![[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815061.png)
![Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-;Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-](/img/structure/B12815065.png)
![2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol](/img/structure/B12815067.png)

